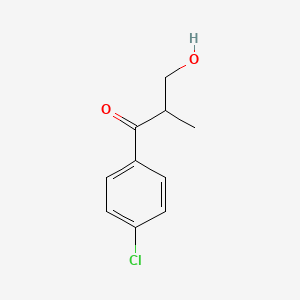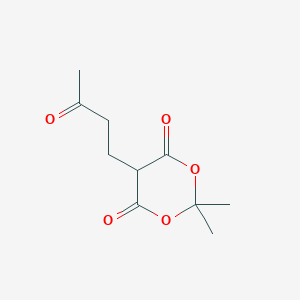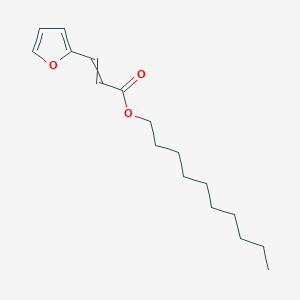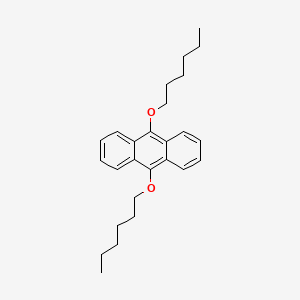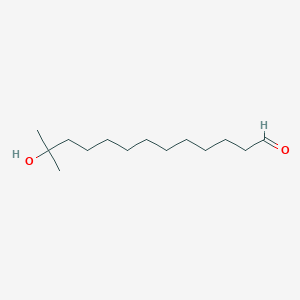![molecular formula C10H10O6S B14361913 3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid CAS No. 92592-73-9](/img/structure/B14361913.png)
3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid is an organic compound with a complex structure It features a hydroxy group, a methanesulfonyl group, and a phenyl ring attached to a prop-2-enoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Methanesulfonylation: The phenol derivative undergoes methanesulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine.
Hydroxylation: The intermediate product is then hydroxylated using a suitable oxidizing agent.
Coupling Reaction: The final step involves a coupling reaction with prop-2-enoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methanesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid: Similar structure but with a methoxy group instead of a methanesulfonyl group.
3-Hydroxy-4-methoxyphenylpropionic acid: Similar structure but with a propionic acid backbone instead of prop-2-enoic acid.
Uniqueness
3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
92592-73-9 |
|---|---|
Fórmula molecular |
C10H10O6S |
Peso molecular |
258.25 g/mol |
Nombre IUPAC |
3-(3-hydroxy-4-methylsulfonyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O6S/c1-17(14,15)16-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) |
Clave InChI |
MWWWAADFUHTTKB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1=C(C=C(C=C1)C=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14361832.png)
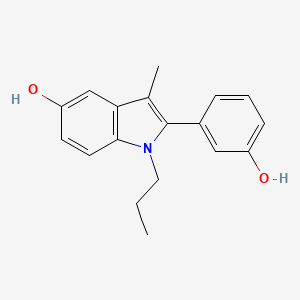
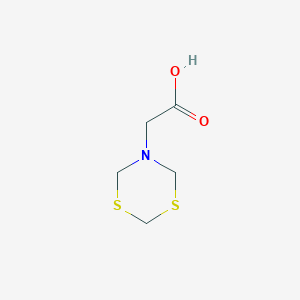
![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)
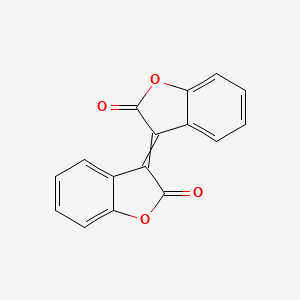
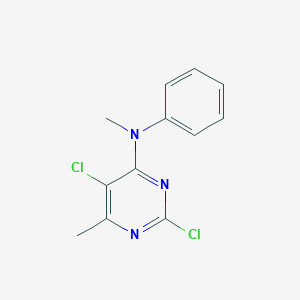
![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)
![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)
